molecular formula C8H16N2O B012883 1-Butyl-3-methylimidazolium hydroxide CAS No. 528818-81-7

1-Butyl-3-methylimidazolium hydroxide

Cat. No. B012883
CAS RN: 528818-81-7
M. Wt: 156.23 g/mol
InChI Key: BXOAIZOIDUQOFA-UHFFFAOYSA-M
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Description

Synthesis Analysis

1-Butyl-3-methylimidazolium hydroxide is synthesized through several methods, including the alkylation of imidazole with butyl and methyl halides. The synthesis process often involves an anion exchange reaction to introduce the hydroxide anion into the ionic liquid structure, which can be performed under various conditions to optimize yield and purity. For example, 1-Butyl-3-methylimidazolium hydrogen sulfate has been used as a catalyst for synthesizing other compounds, indicating the versatility of ionic liquids derived from this compound in synthesis applications (Niknam et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its imidazolium ring, butyl side chain, and hydroxide anion. Crystallographic studies have revealed the presence of hydrogen bonding networks involving the hydroxide anion, which play a significant role in the physical properties of the ionic liquid. The structure is also influenced by the hydrophobic interactions between the butyl groups, contributing to its solvation properties and stability (Saha et al., 2003).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, serving as a solvent, catalyst, or reactant depending on the context. Its basic nature makes it effective in promoting reactions such as the Markovnikov addition and the synthesis of oximes. Its use in catalysis is highlighted by its efficiency in condensation reactions of aldehydes and ketones with hydroxylamine hydrochloride under ultrasound irradiation, showcasing its role in enhancing reaction rates and yields (Zang et al., 2009).

Physical Properties Analysis

The physical properties of this compound, such as density, viscosity, and electrical conductivity, are influenced by its molecular structure and interactions. These properties are crucial for its applications as an electrolyte in electrochemical processes. For instance, the ionic liquid exhibits low viscosity and high electrical conductivity, making it an excellent candidate for use in batteries and electrochemical devices (Wang et al., 2010).

Chemical Properties Analysis

Chemically, this compound is stable under a wide range of conditions but can undergo reactions typical of ionic liquids, such as hydrolysis. Its chemical stability, combined with its ability to dissolve various substances, makes it a valuable solvent for green chemistry applications. The understanding of its chemical behavior is essential for developing new, environmentally friendly solvents and catalytic systems (Swatloski et al., 2003).

Scientific Research Applications

  • Catalysis in Knoevenagel Condensation : This ionic liquid efficiently catalyzes the Knoevenagel condensation of aliphatic aldehydes and ketones with various carbonyl compounds at room temperature, providing a solvent-free and efficient method for this reaction (Ranu & Jana, 2006).

  • Synthesis and Crystallization of Metal-Organic Frameworks : It is effective in synthesizing and crystallizing metal-organic frameworks with blue emission at room temperature (Liao & Huang, 2006).

  • Green Solution for Cleaning and Purification : It dissolves completely in aqueous ethanol, offering an environmentally friendly solution for cleaning, purification, and separations (Swatloski et al., 2001).

  • Feist-Benary Reaction : It promotes the Feist-Benary reaction, providing a clean, high-yielding, and highly stereoselective method for producing various substituted hydroxydi (Ranu, Adak, & Banerjee, 2008).

  • Corrosion Inhibition on Mild Steel : Imidazolium-based ionic liquids can inhibit corrosion on mild steel surfaces in acidic media, demonstrating significant efficiency in corrosion protection (Verma et al., 2019).

  • Biodiesel Production : It catalyzes the transesterification of glycerol trioleate, yielding a high percentage of methyl ester, which is crucial in biodiesel production (Zhou et al., 2012).

  • Cellulose Dissolution and Regeneration : 1-Butyl-3-methylimidazolium hydroxide offers an environmentally friendly alternative for dissolving and regenerating cellulose, which is significant for utilizing this bioresource (Swatloski et al., 2002).

Future Directions

  • Biorefining Technologies : Investigate its potential in lignocellulosic biomass fractionation .

Mechanism of Action

Target of Action

The primary target of 1-Butyl-3-methylimidazolium hydroxide ([Bmim]OH) is the carbene ring (C2) in its own aggregations . The compound forms O–H···C hydrogen bonds with the carbon atom of the carbene ring .

Mode of Action

[Bmim]OH interacts with its targets through hydrogen bonding and hydrogen transfer . The compound forms O–H···C hydrogen bonds between most hydroxyl protons and the carbon atom of the carbene ring . Furthermore, it undergoes a proton transfer process from the hydroxyl of β-conformer to the carbene ring, which is energetically favorable .

Biochemical Pathways

[Bmim]OH is involved in various biochemical pathways, including hydroxymethylation, acylation, and oxygen heterocycle reactions . It acts as a catalyst in these reactions, facilitating the transformation of reactants into products .

Pharmacokinetics

Itsthermal stability is known to be influenced by the basicity of the anion . The compound’s bioavailability would be affected by its solubility in biological fluids, which is yet to be determined.

Result of Action

The action of [Bmim]OH results in the formation of 1-alkyl imidazoles through a nucleophilic substitution S N 2 mechanism . This process involves the reaction of the IL anion with alkyl moieties in the [Bmim]OH cation .

Action Environment

The action, efficacy, and stability of [Bmim]OH are influenced by environmental factors such as temperature . Prolonged treatment at elevated temperatures can cause the partial degradation of [Bmim]OH . This leads to a decrease in the decomposition temperature, a change in the shape of the thermogravimetric curves, and the formation of carbon residue during pyrolysis .

properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.H2O/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOAIZOIDUQOFA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) primarily known for in the context of chemical research?

A1: [bmIm]OH is primarily recognized for its role as a catalyst in various organic reactions. [, , , , ]

Q2: What types of reactions has [bmIm]OH been shown to catalyze effectively?

A2: Research indicates that [bmIm]OH demonstrates high catalytic efficiency in a variety of reactions, including:

  • Knoevenagel Condensation: [bmIm]OH facilitates the condensation of aromatic aldehydes and ketones with active methylene compounds, offering a simple, efficient, and green approach. [, , ] This reaction is particularly noteworthy for its use in synthesizing a wide range of aliphatic and aromatic aldehydes and ketones. []
  • Michael Addition: [bmIm]OH catalyzes the Michael addition of acetylacetone to methyl vinyl ketone. Theoretical studies reveal that both the cation and anion of [bmIm]OH play crucial roles in this reaction, enhancing the nucleophilic and electrophilic abilities of the reactants, respectively. []
  • Cycloaddition of Carbon Dioxide: [bmIm]OH, particularly when grafted onto silica gel, acts as an effective heterogeneous catalyst for synthesizing propylene carbonate via carbon dioxide cycloaddition with propylene oxide. [, ]
  • Other Reactions: [bmIm]OH has also demonstrated catalytic activity in reactions like Mannich reactions, [, ] synthesis of coumarin derivatives, [] biodiesel production from various oils, [, ] and dehydration of carbohydrates like fructose to produce 5-hydroxymethylfurfural (5-HMF), a platform chemical for biofuels. [, ]

Q3: What are the advantages of using [bmIm]OH as a catalyst compared to traditional catalysts in these reactions?

A3: [bmIm]OH presents several advantages over conventional catalysts:

  • Green Chemistry: It promotes reactions under mild, solvent-free conditions, aligning with green chemistry principles. [, , , , ]
  • High Efficiency: It often results in high yields and significantly reduces reaction times. [, , , ]
  • Recyclability: [bmIm]OH can be recovered and reused multiple times without a significant loss in catalytic activity, making it a cost-effective and sustainable choice. [, , , ]

Q4: Can you elaborate on the use of [bmIm]OH in green chemistry, particularly its role in the synthesis of 5-hydroxymethylfurfural (5-HMF)?

A4: [bmIm]OH plays a key role in the green synthesis of 5-HMF, a versatile platform chemical obtained from renewable carbohydrate sources like fructose and glucose. [] Traditionally, 5-HMF production involved harsh conditions and environmentally detrimental catalysts. [bmIm]OH, used as a catalyst in a solvent like DMSO, facilitates 5-HMF synthesis with high yields under milder conditions, reducing the environmental footprint. [, ] Additionally, its ability to catalyze the dehydration of other carbohydrates like cellobiose and microcrystalline cellulose broadens its application in biofuel production from various renewable feedstocks. []

Q5: Are there any specific examples of how the structure of [bmIm]OH contributes to its catalytic activity?

A5: Yes, studies on the Michael addition reaction mechanism [] provide insight into how the structure of [bmIm]OH contributes to its catalytic activity:

    Q6: What is the molecular formula and molecular weight of [bmIm]OH?

    A6: The molecular formula of [bmIm]OH is C8H16N2O, and its molecular weight is 156.23 g/mol.

    Q7: What spectroscopic techniques are typically used to characterize [bmIm]OH?

    A7: [bmIm]OH is often characterized using techniques like Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Thermogravimetric Analysis (TGA). FTIR helps identify functional groups, NMR provides structural information, and TGA analyzes thermal stability. [, ]

    Q8: Are there strategies to enhance the stability or performance of [bmIm]OH?

    A9: Researchers have explored methods like immobilizing [bmIm]OH on solid supports like silica gel to create heterogeneous catalysts. [, ] This approach aims to improve stability, facilitate easy separation, and enable recycling. Additionally, optimizing reaction conditions, such as temperature and time, can help maintain its catalytic activity during reactions.

    Q9: Has computational chemistry been used to study [bmIm]OH and its reactions?

    A10: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanisms of reactions catalyzed by [bmIm]OH, such as the Michael addition of acetylacetone to methyl vinyl ketone. [] These studies provide insights into transition states, intermediates, and the roles of the cation and anion in the catalytic process.

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